beta-Cotonefuran

Description

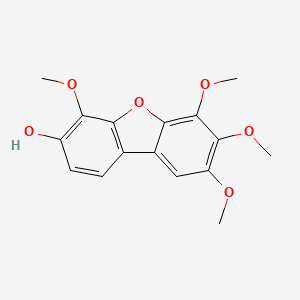

Structure

2D Structure

3D Structure

Properties

CAS No. |

161748-46-5 |

|---|---|

Molecular Formula |

C16H16O6 |

Molecular Weight |

304.29 g/mol |

IUPAC Name |

4,6,7,8-tetramethoxydibenzofuran-3-ol |

InChI |

InChI=1S/C16H16O6/c1-18-11-7-9-8-5-6-10(17)14(19-2)12(8)22-13(9)16(21-4)15(11)20-3/h5-7,17H,1-4H3 |

InChI Key |

NUNJCHKNADZUSZ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1)C3=C(O2)C(=C(C=C3)O)OC)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3=C(O2)C(=C(C=C3)O)OC)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Plant Sources and Distribution within the Cotoneaster Genus and Related Species

Beta-cotonefuran has been identified in several species within the Rosaceae family, specifically in the subtribe Malinae. nih.gov While the name suggests a primary association with the Cotoneaster genus, its distribution extends to related genera.

The compound is a known phytoalexin in various Cotoneaster species. researchgate.net Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. nih.gov The presence of this compound is part of the defensive chemical arsenal (B13267) of these plants. Research has also documented the presence of related dibenzofurans, such as α-cotonefuran and γ-cotonefuran, in species of Cotoneaster, Crataegus, and Mespilus. nih.govresearchgate.net Another related compound, eriobofuran, has been isolated from a wider range of genera including Eriobotrya, Malus, Photinia, Pyracantha, Pyrus, and Sorbus. nih.gov

Table 1: Distribution of this compound and Related Dibenzofurans in the Subtribe Malinae

| Compound | Genus |

| α-Cotonefuran | Cotoneaster, Crataegus, Mespilus |

| γ-Cotonefuran | Cotoneaster, Crataegus, Mespilus |

| Eriobofuran | Eriobotrya, Malus, Photinia, Pyracantha, Pyrus, Sorbus |

Biosynthetic Origins and Pathways as a Phytoalexin

This compound is classified as a phytoalexin, a group of secondary metabolites synthesized by plants in response to various stress factors. nih.gov Its biosynthesis is a key component of the plant's induced defense system.

Inducibility by Biotic and Abiotic Stresses

The production of this compound, like other phytoalexins, is not constitutive but is induced by a range of external stimuli. nih.gov These inducers can be categorized as either biotic or abiotic.

Biotic inducers are living organisms that trigger a defense response in the plant. These include a variety of phytopathogens which stimulate the formation of biphenyls and dibenzofurans like this compound. nih.gov The specific type and quantity of the phytoalexin produced can vary depending on the nature of the pathogen and the specific plant species. nih.gov

Abiotic inducers are non-living environmental factors that can cause stress to the plant. These can include factors such as exposure to ultraviolet radiation or certain chemical compounds. The plant's response to these stressors can also involve the synthesis of phytoalexins as part of a general defense mechanism. nih.gov The interaction between biotic and abiotic stress responses is complex, often involving shared signaling pathways. nih.govnih.gov

Proposed Biosynthetic Pathways in Plant Systems

The biosynthesis of dibenzofurans like this compound is biogenetically related to that of biphenyls. nih.gov The proposed pathway for these compounds starts from the phenylpropanoid pathway. researchgate.net While the biosynthesis of biphenyls has been partially elucidated, the formation of dibenzofurans remains less clear. nih.govresearchgate.net The general understanding is that both classes of compounds are derived from common precursors.

The formation of the basic biphenyl (B1667301) structure is a critical step. Although the exact pathway to dibenzofurans is not fully detailed, it is understood to be a subsequent modification of the biphenyl skeleton.

Enzymatic Systems and Precursors in Phytoalexin Biosynthesis

The biosynthesis of phytoalexins involves a cascade of enzymatic reactions. While the specific enzymes for this compound synthesis are not fully characterized, the pathway for the precursor biphenyls provides some insight.

The key precursors for the biphenyl scaffold are derived from benzoic acid, which itself is synthesized via the phenylpropanoid pathway. researchgate.net A crucial enzyme in this process is biphenyl synthase (BIS) , which catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. researchgate.net Further enzymatic modifications, such as hydroxylations and methylations, lead to the diversity of biphenyls and subsequently dibenzofurans. Cytochrome P450 monooxygenases (CYPs) are key enzymes known to be involved in the oxidative modifications of various plant secondary metabolites and likely play a role in the later steps of dibenzofuran (B1670420) biosynthesis. frontiersin.org

Table 2: Key Precursors and Enzymes in the Proposed Biosynthesis of Related Phytoalexins

| Component | Role |

| Benzoic Acid | Primary precursor derived from the phenylpropanoid pathway. researchgate.net |

| Benzoyl-CoA | Activated form of benzoic acid used in the condensation reaction. researchgate.net |

| Malonyl-CoA | Three molecules condense with benzoyl-CoA. researchgate.net |

| Biphenyl Synthase (BIS) | Key enzyme catalyzing the formation of the biphenyl scaffold. researchgate.net |

| Cytochrome P450 Monooxygenases (CYPs) | Likely involved in subsequent oxidative modifications to form dibenzofurans. frontiersin.org |

Advanced Isolation Techniques for this compound from Biological Matrices

The isolation of this compound from plant sources requires specialized techniques to separate it from a complex mixture of other phytochemicals. researchgate.net

Extraction Methodologies from Plant Tissues

The initial step in isolating this compound is the extraction from plant tissues, typically leaves, fruits, or twigs. researchgate.netmdpi.com The choice of solvent and extraction method is critical for achieving a good yield and purity.

A common approach for extracting phenolic compounds, including dibenzofurans, from plant material is solid-liquid extraction (SLE). unl.pt This involves the use of polar solvents such as methanol (B129727), ethanol, or acetone, often in combination with water. unl.pt For instance, a mixture of methanol, acetone, and water has been used for extracting phenolic compounds from Cotoneaster leaves. researchgate.net

To prevent the degradation of phenolic compounds by oxidation during extraction, additives like β-mercaptoethanol can be included in the extraction buffer. nanoporetech.com The cetyltrimethylammonium bromide (CTAB) method is another technique employed for DNA extraction from plant tissues rich in polysaccharides and polyphenols, and variations of this method can be adapted for the extraction of other cellular components. cabidigitallibrary.orgprotocols.io This method utilizes a cationic detergent to separate the desired compounds from cellular debris and contaminants. cabidigitallibrary.org

Following the initial extraction, further purification steps are necessary. These can include liquid-liquid partitioning and various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound in a pure form.

Chromatographic Separation and Purification Strategies

The isolation and purification of this compound from the crude extracts of Cotoneaster species rely on a series of chromatographic techniques. These methods separate the compound from a complex mixture of other phytoalexins and secondary metabolites based on differences in their physicochemical properties, such as polarity, size, and adsorption characteristics.

Initial separation is often achieved using column chromatography over a solid stationary phase like silica (B1680970) gel. researchgate.net The crude extract is loaded onto the column, and a mobile phase, typically a solvent system with increasing polarity, is passed through it. For dibenzofurans, a common mobile phase involves a gradient of n-hexane and ethyl acetate (B1210297). researchgate.net Fractions are collected sequentially and analyzed, often using Thin-Layer Chromatography (TLC), to identify those containing the desired compounds.

Thin-Layer Chromatography is a critical analytical tool for monitoring the separation process. nih.gov By spotting the collected fractions on a TLC plate (e.g., silica gel 60 F254) and developing it with an appropriate solvent system, researchers can visualize the separated compounds. nih.govmongoliajol.info For instance, a mobile phase of toluene (B28343) and diethyl ether can be used for less polar compounds. nih.govresearchgate.net The separated spots are visualized under UV light or by spraying with specific reagents, and their retention factor (Rf) values are compared with standards if available. nih.gov

For further purification of the fractions enriched with this compound, additional chromatographic steps are employed. Size-exclusion chromatography, using supports like Sephadex LH-20, can be used to separate compounds based on their molecular size. jmb.or.krpan.olsztyn.pl This technique is particularly useful for separating polyphenolic compounds like dibenzofurans from other classes of metabolites. pan.olsztyn.pl

High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification and quantification, offering high resolution and sensitivity. researchgate.netjascoinc.com Reversed-phase HPLC, which uses a nonpolar stationary phase (like C18 or ODS) and a polar mobile phase (often a mixture of water with methanol or acetonitrile), is the most common mode for separating phenolic compounds. jmb.or.krjascoinc.comlibretexts.org A gradient elution program, where the composition of the mobile phase is changed over time, allows for the efficient separation of compounds with a wide range of polarities, ensuring the isolation of this compound in a highly purified form. jascoinc.com The purified compound's structure is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR). researchgate.net

Table 1: Chromatographic Techniques in the Purification of this compound and Related Compounds

| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | n-hexane/ethyl acetate (gradient) | Adsorption/Polarity | researchgate.net |

| Thin-Layer Chromatography (TLC) | Silica Gel 60 F254 | Toluene:diethyl ether or Ethyl acetate:formic acid:acetic acid:water | Adsorption/Polarity | nih.govmongoliajol.inforesearchgate.net |

| Size-Exclusion Chromatography | Sephadex LH-20 | Acetone/Ethanol | Molecular Size | jmb.or.krpan.olsztyn.pl |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (C18/ODS) | Water/Methanol or Water/Acetonitrile (gradient) | Hydrophobic Interactions/Polarity | jmb.or.krjascoinc.com |

Compound Index

Chemical Synthesis and Synthetic Analogues

Total Synthesis Approaches for Dibenzofuran (B1670420) Core Structures Relevant to Beta-Cotonefuran

The construction of the dibenzofuran scaffold involves forming the central furan (B31954) ring fused to two benzene (B151609) rings. Strategies can be broadly categorized into intramolecular cyclization reactions or intermolecular coupling followed by cyclization.

Strategic planning for dibenzofuran synthesis often revolves around the efficient formation of the critical C-O and C-C bonds that constitute the furan ring. Key considerations include:

Intramolecular vs. Intermolecular Approaches: Intramolecular cyclizations, such as the cyclization of diaryl ether derivatives or 2-arylphenols, are common and often efficient routes acs.orgmdpi.comorganic-chemistry.orgrsc.org. Intermolecular strategies, like tandem cross-coupling reactions, also provide access to the scaffold acs.orgorganic-chemistry.orgorganic-chemistry.org.

Bond Formation: The synthesis typically focuses on forming either the C-O bond of the furan ring or the C-C bonds that complete the fused system rsc.orgresearchgate.net.

Catalyst Selection: Transition metal catalysis, particularly palladium and copper, plays a pivotal role in many dibenzofuran syntheses, facilitating key bond-forming events acs.orgorganic-chemistry.orgorganic-chemistry.orgekb.egconicet.gov.arekb.egresearchgate.netbiointerfaceresearch.comacs.org.

Reaction Conditions: Developing methods that employ milder conditions, reduce reaction steps, and offer broader substrate scope remains an ongoing strategic goal, as traditional methods can suffer from harsh conditions and limited applicability acs.orgorganic-chemistry.orgorganic-chemistry.org.

Regioselectivity: Ensuring the correct substitution pattern on the dibenzofuran core is a critical strategic consideration, especially when designing specific analogues researchgate.net.

A variety of synthetic methodologies have been developed for dibenzofuran synthesis, leveraging different catalytic systems and reaction mechanisms:

Palladium-Catalyzed Cyclizations:

C-O Bond Formation: Intramolecular cyclization of diaryl ethers or 2-arylphenols is a frequently employed strategy, often catalyzed by palladium(II) species acs.orgmdpi.comorganic-chemistry.orgrsc.orgekb.egconicet.gov.arekb.egresearchgate.netbiointerfaceresearch.comacs.orgacs.org. This can involve C(sp2)–H activation and cyclization acs.org.

C-C Bond Formation: Palladium can also catalyze intramolecular C-C bond formation from diaryl ethers, sometimes via oxidative pathways mdpi.comorganic-chemistry.org.

Tandem Reactions: A notable approach involves a one-pot sequence of Pd-catalyzed cross-coupling/aromatization followed by Cu-catalyzed Ullmann coupling, efficiently constructing the dibenzofuran motif from precursors like 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes acs.orgorganic-chemistry.orgorganic-chemistry.orgekb.egekb.eg.

Copper-Catalyzed Reactions: Copper catalysts are often used in conjunction with palladium or independently, for instance, in the cyclization of cyclic diaryliodonium salts via an oxygen-iodine exchange mechanism acs.orgekb.eg. Ullmann coupling, a copper-catalyzed reaction, is also integral to some dibenzofuran syntheses acs.orgorganic-chemistry.orgorganic-chemistry.org.

Pschorr Reaction: This method involves the intramolecular cyclization of ortho-diazonium salts of diaryl ethers, often mediated by copper catalysis organic-chemistry.orgekb.egekb.eg.

Photoinduced Synthesis: Visible-light-promoted reactions utilizing organic photosensitizers can mediate intramolecular C-O bond formation via diazonium salt intermediates, offering metal-free or reduced-metal pathways conicet.gov.aracs.org. Electron transfer (eT) reactions and SRN1 mechanisms are implicated conicet.gov.ar.

Metal-Free Approaches: Some methods have been developed that avoid the use of transition metals, relying on different activation strategies researchgate.netconicet.gov.arresearchgate.net.

Table 1: Key Dibenzofuran Synthesis Methodologies

| Methodology | Key Catalysts/Reagents | Typical Conditions | Representative Yields | Key References |

| Pd-catalyzed C-O cyclization of diaryl ethers/2-arylphenols | Pd(II) salts (e.g., Pd(OAc)2), ligands, oxidants | Refluxing solvents (e.g., ethanol, pivalic acid), air, base (sometimes absent) | Good to excellent | acs.orgmdpi.comorganic-chemistry.orgrsc.orgekb.egconicet.gov.arekb.egresearchgate.netbiointerfaceresearch.comacs.orgacs.org |

| Tandem Pd-catalyzed cross-coupling/aromatization & Cu-catalyzed Ullmann coupling | Pd(PPh3)4, Cu2O, ortho-haloiodobenzenes, 6-diazo-2-cyclohexenones | One-pot, specific solvent/temperature optimization | Good to excellent | acs.orgorganic-chemistry.orgorganic-chemistry.orgekb.egekb.eg |

| Cu-catalyzed cyclization of cyclic diaryliodonium salts | CuI, ligands, K2CO3, water | 100 °C, 24 h | Up to 96% | acs.orgekb.eg |

| Photoinduced intramolecular C-O bond formation (eT/SRN1) | Organic photosensitizer, diazotizing agent, visible light | Metal-free or low-metal conditions | Moderate to good | conicet.gov.aracs.org |

| Pschorr Reaction (Intramolecular cyclization of ortho-diazonium salts of diaryl ethers) | Copper catalysis | Various | Moderate | organic-chemistry.orgekb.egekb.eg |

| Intramolecular C-H arylation of diaryl ethers with ester functional groups | Palladium catalyst | SNAr reaction for precursor, then Pd-catalyzed cyclization | Varies | researchgate.net |

Biocatalysis offers greener and often more selective routes for synthesizing complex molecules. Laccases, for instance, are versatile oxidoreductases that can mediate the synthesis of heterocyclic cores, including benzofurans, through cascade reactions involving phenols and dicarbonyl compounds mdpi.com. These enzymes utilize oxygen as a co-substrate and produce water as a byproduct, aligning with green chemistry principles mdpi.com.

While direct biocatalytic synthesis of "this compound" is not detailed, the principles of enzymatic synthesis are highly relevant. Chemoenzymic approaches can be employed for the stereoselective synthesis of chiral furan derivatives, which can serve as valuable building blocks for optically active structures acs.org. The term "this compound" suggests a specific substitution pattern, potentially at the beta-position of a furan ring or a related moiety within the molecule. Biocatalysis could provide access to such stereochemically defined or regioselectively functionalized precursors, offering a complementary strategy to traditional chemical synthesis. Furthermore, enzymatic polymerization of furan derivatives is an active area of research researchgate.netnih.gov, highlighting the broader utility of biocatalysis in furan chemistry.

Synthesis of this compound Analogues and Derivatives for Research

The synthesis of analogues and derivatives of this compound would typically involve modifying the core dibenzofuran structure or introducing specific functional groups to explore structure-activity relationships (SAR) or tune physicochemical properties.

Rational design of dibenzofuran analogues is often driven by specific research objectives, such as enhancing biological activity or improving material properties.

SAR Studies: Modifications are frequently guided by structure-activity relationship studies, aiming to optimize interactions with biological targets like kinases mdpi.comacs.orgnih.gov. For example, halogenation patterns at specific positions (e.g., C7 and C9) can significantly influence inhibitory activity acs.org.

Functional Group Introduction: Introducing specific functional groups, such as methoxy (B1213986) (-OCH3) or amino (-NH2) groups, can alter solubility, reactivity, and biological interactions ontosight.ai. Similarly, incorporating moieties like piperazine (B1678402) rings can lead to compounds with combined pharmacological activities tandfonline.com.

Scaffold Modification: Creating rigid analogues, such as dibenzofuran α-amino acids, can serve as fluorescent probes or mimics of natural amino acids like tyrosine acs.org.

Material Properties: For applications in materials science, modifications might focus on extending π-conjugation or altering electronic properties, for instance, by incorporating dibenzofurans into hole transport materials for solar cells researchgate.net.

A range of chemical methodologies are available for derivatizing the dibenzofuran scaffold and diversifying its structure:

Functional Group Transformations: Standard organic reactions can be used to modify existing substituents or introduce new ones. For instance, amino groups can serve as handles for further derivatization ontosight.ai.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Negishi coupling and Suzuki-Miyaura coupling, are powerful tools for rapidly accessing diverse dibenzofuran analogues by forming new C-C bonds conicet.gov.aracs.org.

Annulation and Cascade Reactions: Complex dibenzofuran skeletons can be accessed through cascade reactions that build upon existing scaffolds or through annulation strategies researchgate.netresearchgate.netresearchgate.net. For example, a double 1,4-conjugate addition/intramolecular annulation cascade reaction can generate structurally versatile dibenzofurans researchgate.netresearchgate.net.

Specific Derivatization Examples:

Synthesis of dibenzofuran-piperazine derivatives involves reacting dibenzofuran precursors with substituted piperazines tandfonline.com.

Halogenation reactions can introduce halogens at specific positions on the dibenzofuran ring acs.org.

The incorporation of dibenzofuran units into larger molecular architectures, such as hole transport materials, involves coupling strategies researchgate.net.

Table 2: Examples of Dibenzofuran Analogues and Derivatization Strategies

| Analogue Type/Focus | Modification Strategy | Target Property/Application | Key Methodologies | Representative References |

| Dibenzofuran α-amino acids | Synthesis of dibenzofuran scaffold, attachment of α-amino acid moiety | Fluorescent probes, rigid tyrosine mimics | Pd(II)-catalyzed C–O cyclization, Negishi coupling | acs.org |

| Dibenzofuran-piperazine derivatives | Coupling of dibenzofuran precursors with substituted piperazines | Antiplatelet and anticholinesterase activity | Reaction of N-(2-methoxy-3-dibenzofuranyl)-2-chloroacetamide with piperazine derivatives | tandfonline.com |

| Halogenated Dibenzofurans | Halogenation at specific positions (e.g., C7, C9) | Kinase inhibition (e.g., CK2) | Cycloaddition of p-benzoquinone with cyclohexadiene followed by derivatization | acs.org |

| Dibenzofuran-based hole transport materials (HTMs) | Incorporation of dibenzofuran units as π-bridges into HTM structures | Improved thermal stability, hole mobility for perovskite solar cells | Molecular engineering, extension of π-conjugation | researchgate.net |

| Dibenzofuran derivatives with specific functional groups | Introduction of methoxy, amino groups; modifications at specific ring positions | Modulation of chemical/biological properties | Standard functional group transformations, derivatization of amino groups | ontosight.ai |

| Versatile Dibenzofurans | Double 1,4-conjugate addition/intramolecular annulation cascade reactions | Structurally diverse scaffolds, easy substituent manipulation | Transition metal-free protocols, air atmosphere | researchgate.netresearchgate.net |

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

The definitive identification and structural confirmation of β-Cotonefuran are achieved through a suite of spectroscopic techniques, which provide detailed information about its molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise three-dimensional structure of organic molecules. It provides invaluable data on the chemical environment of atomic nuclei, particularly protons (¹H NMR) and carbon atoms (¹³C NMR). Advanced NMR experiments, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple-bond correlation (HMBC), are employed to establish detailed structural assignments by revealing through-bond and through-space connectivities between atoms. While specific NMR spectral data for β-Cotonefuran were not detailed in the reviewed literature, NMR spectroscopy is a standard and essential tool for the comprehensive structural elucidation of compounds like β-Cotonefuran, often used in conjunction with mass spectrometry.

| Technique | Role in Structural Elucidation | Specific Findings for β-Cotonefuran (from snippets) |

| ¹H NMR Spectroscopy | Provides information on the number, type, and connectivity of protons within the molecule, including chemical shifts and coupling patterns. | Not detailed in provided snippets; standard for structural assignment. |

| ¹³C NMR Spectroscopy | Reveals the carbon skeleton of the molecule, including the number and types of carbon atoms and their chemical environments. | Not detailed in provided snippets; standard for structural assignment. |

| 2D NMR (e.g., COSY, HSQC, HMBC) | Establishes detailed structural connectivity, confirming proton-proton (COSY) and proton-carbon (HSQC, HMBC) relationships, crucial for complex structures. | Not detailed in provided snippets; essential for definitive structural confirmation. |

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through the analysis of fragmentation patterns. Techniques such as High-Resolution Mass Spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the molecular formula. The molecular formula of β-Cotonefuran is C₁₆H₁₆O₆, with an average molecular mass of approximately 304.295 g/mol and a monoisotopic mass of 304.09469. ebi.ac.uk, cymitquimica.com, medchemexpress.cn Upon ionization, molecules fragment into characteristic ions, and the analysis of these fragment ions provides critical clues about the molecule's architecture. While specific fragmentation pathways for β-Cotonefuran were not detailed in the reviewed literature, MS is fundamental for its identification and structural confirmation.

| Parameter | Value / Description | Source Index |

| Chemical Formula | C₁₆H₁₆O₆ | ebi.ac.uk, cymitquimica.com, medchemexpress.cn |

| Average Molecular Mass | ~304.295 g/mol | ebi.ac.uk, cymitquimica.com |

| Monoisotopic Mass | 304.09469 | ebi.ac.uk |

| Fragmentation Analysis | Provides structural information through fragment ions. | uni-saarland.de, gbiosciences.com, libretexts.org, aaup.edu, mdpi.com |

Advanced Chromatographic-Mass Spectrometric Coupling (e.g., UPLC-MS/MS, LC-MS)

The coupling of advanced chromatographic techniques with mass spectrometry, such as Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offers powerful capabilities for the separation, identification, and quantification of compounds, particularly in complex biological matrices. These hyphenated techniques are vital for analyzing plant extracts and metabolites, including phytoalexins like β-Cotonefuran. mdpi.com, mdpi.com, frontiersin.org, unmc.edu, nih.gov While specific UPLC-MS/MS or LC-MS parameters for β-Cotonefuran were not detailed in the provided snippets, these methods are routinely employed for the sensitive and selective detection of such compounds. They enable the separation of β-Cotonefuran from other matrix components before detection and structural confirmation by mass spectrometry, often utilizing Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity. mdpi.com, mdpi.com, anses.fr, unmc.edu, izsum.it

Quantitative Analytical Methodologies for Research Studies

Accurate quantification of β-Cotonefuran is essential for understanding its concentration in various biological systems and for investigating its biological roles. This requires the development and validation of robust analytical methods.

Method Development for Quantification in Non-Human Biological Systems

β-Cotonefuran has been identified as a phytoalexin produced by plants, including species within the Cotoneaster genus, in response to biotic and abiotic stresses. semanticscholar.org, researchgate.net, medchemexpress.cn, brieflands.com, dntb.gov.ua Research into Cotoneaster species has involved the identification and analysis of various phytochemicals, including flavonoids, phenolic acids, and cotonefurans. semanticscholar.org, brieflands.com Although specific methods for the quantitative determination of β-Cotonefuran in plant tissues were not detailed in the provided search results, its presence has been noted in Cotoneaster species, suggesting that analytical methods would be developed to measure its levels in these biological systems.

| Biological System / Matrix | Presence of β-Cotonefuran (or related cotonefurans) | Analytical Techniques Mentioned (General Context) |

| Cotoneaster species | Detected as a phytoalexin. | GC-MS (for fatty acids), HPLC-PDA, general phytochemical analysis. |

| Plant extracts | Identified component. | NMR, Mass Spectrometry. |

Validation of Analytical Methods for Research Applications

The reliability of quantitative data for β-Cotonefuran hinges on the rigorous validation of the analytical methods employed. Method validation ensures that the assay is fit for its intended purpose, demonstrating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). cipac.org, edqm.eu, mdpi.com, mdpi.com, ich.org, gavinpublishers.com, unnes.ac.id For UPLC-MS/MS and LC-MS/MS methods, typical validation parameters include:

Linearity: Demonstrated by a high correlation coefficient (e.g., r² > 0.99) across a defined concentration range. vetdergikafkas.org, mdpi.com

Accuracy: Assessed via recovery studies, with acceptable values often falling within 70-120%. vetdergikafkas.org, mdpi.com, mdpi.com, izsum.it

Precision: Evaluated by calculating the coefficient of variation (CV) or relative standard deviation (RSD), with values typically expected to be below 10-15%. vetdergikafkas.org, mdpi.com, unmc.edu

Sensitivity: Defined by LOD and LOQ values, which indicate the lowest concentrations that can be reliably detected and quantified, respectively. mdpi.com, mdpi.com, anses.fr

While specific validation data for β-Cotonefuran was not explicitly provided in the reviewed snippets, these parameters are standard requirements for any quantitative method used in research to ensure the accuracy and reproducibility of results.

Compound Name List:

β-Cotonefuran

γ-Cotonefuran

δ-Cotonefuran

ε-Cotonefuran

Flavonoids

Procyanidins

Phenolic acids

Cyanogenic glycosides

Triterpenes

Sterols

Fatty acids

Flazin

Alternaria toxins

Mycotoxins

HP-β-CD (2-hydroxypropyl-β-cyclodextrin)

Chloramphenicol

Ochratoxin A (OTA)

Ochratoxin α (OTα)

Icariin

Cirsimarin

Pyrrolomycin (MP-1)

Biological Activities and Mechanistic Research Excluding Clinical Human Data

Role as a Phytoalexin and Plant Defense Compound

Dibenzofurans, including the various isomers of cotonefuran, are integral to the inducible defense systems of plants such as apple, pear, and Cotoneaster species. These compounds are produced de novo when the plant is challenged by biotic or abiotic stressors, accumulating at the site of infection or stress to inhibit the proliferation of invading organisms nih.gov. The formation of these phytoalexins is considered a key defense strategy against a variety of stresses nih.govresearchgate.net.

While specific studies detailing the activity of beta-Cotonefuran against a wide range of plant pathogens are limited, the antifungal properties of the broader cotonefuran class have been confirmed in in vitro assays. These compounds have demonstrated significant inhibitory effects against parasitic fungi such as Alternaria alternata, Botrytis cinerea, and Fusarium culmorum pharmatutor.org.

The antimicrobial spectrum of dibenzofuran (B1670420) phytoalexins has been a subject of study. Generally, dibenzofurans tend to exhibit stronger antifungal activity compared to the structurally related biphenyl (B1667301) phytoalexins that are also produced by plants in the Pyrinae subtribe beilstein-journals.org. Conversely, biphenyls have shown somewhat greater antibacterial activity beilstein-journals.org. This suggests a complementary defense system where different classes of phytoalexins target different types of pathogens. For instance, the effective dose 50% (ED₅₀) for the inhibition of Fusarium culmorum by various dibenzofurans has been reported to be in ranges that are considered biologically relevant at infection sites nih.gov.

Below is a table summarizing the antimicrobial characteristics of dibenzofuran phytoalexins based on available research.

| Pathogen Type | General Activity of Dibenzofurans | Example Pathogens Inhibited by Cotonefurans |

| Fungi | Generally strong inhibitory activity | Alternaria alternata, Botrytis cinerea, Fusarium culmorum pharmatutor.org |

| Bacteria | Moderate, often less potent than biphenyls | Data specific to this compound is not readily available |

This table is based on data for the cotonefuran class of compounds, as specific data for this compound is limited.

There is a significant body of research on the metabolic responses of model plants like Arabidopsis thaliana to environmental stressors such as high salinity. Salt stress is known to trigger a cascade of signaling pathways, leading to changes in gene expression and the accumulation of various protective compounds mdpi.com. These responses often involve the production of reactive oxygen species (ROS), activation of antioxidant systems, and synthesis of osmolytes to maintain cellular homeostasis beilstein-journals.orgresearchgate.net.

However, the scientific literature currently lacks specific studies linking the production of this compound or other dibenzofuran phytoalexins to salt stress responses in Arabidopsis thaliana. The primary phytoalexin produced by Arabidopsis is camalexin, an indole alkaloid, and research on its stress response is focused on this and other related compounds nih.gov. While dibenzofurans are acknowledged as stress-induced compounds in the Rosaceae family, their role and metabolic regulation under abiotic stresses like salinity in model organisms have not been elucidated.

In Vitro Pharmacological Investigations

In vitro studies provide a foundational understanding of the biological effects of natural compounds. Research in this area for cotonefurans has primarily revolved around their antimicrobial properties, with limited exploration of other pharmacological activities.

The precise molecular mechanisms and cellular targets through which this compound and other dibenzofuran phytoalexins exert their antimicrobial effects have not been fully established beilstein-journals.org. For many plant-derived antimicrobial compounds, common mechanisms include the disruption of cell membrane integrity, interference with metabolic pathways, or inhibition of essential enzymes in the pathogen mdpi.comnih.gov. It is plausible that cotonefurans share one or more of these mechanisms of action, but further research is required for confirmation.

Pharmacological investigations of this compound on non-human cell lines are not extensively documented in publicly available research. However, studies on extracts from Cotoneaster species, which are known producers of cotonefurans, have provided some insights. For example, polyphenolic fractions from Cotoneaster fruits have been shown to possess anti-inflammatory and antioxidant properties in chemical and biological models. Importantly, these extracts did not exhibit cytotoxicity towards human peripheral blood mononuclear cells (PMBCs), suggesting a degree of cellular safety for the complex mixture of compounds present in the extract nih.gov. While these findings are for a crude extract and not the isolated this compound, they provide a preliminary indication of the potential biological activities of its constituent compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For dibenzofuran and biphenyl phytoalexins, some general SAR principles have been suggested based on comparative activity studies nih.gov.

It has been observed that dibenzofurans generally display more potent antifungal activity than biphenyls, indicating that the rigid, planar furan-containing ring system may be advantageous for fungal inhibition beilstein-journals.org. In contrast, the greater conformational flexibility of biphenyls might be more favorable for antibacterial action beilstein-journals.org.

The table below summarizes the general SAR observations for dibenzofuran phytoalexins.

| Structural Feature | Impact on Antimicrobial Activity |

| Dibenzofuran Core | Generally associated with stronger antifungal activity compared to the biphenyl core beilstein-journals.org. |

| Hydroxyl Groups | The number and position of hydroxyl groups are critical for activity in related biphenyls, a trend that likely extends to dibenzofurans nih.gov. |

| Methylation (Methoxyl Groups) | The degree of methylation can influence lipophilicity and, consequently, cell membrane interactions and overall activity. |

This table presents generalized SAR principles for dibenzofurans, as specific studies on this compound are not available.

In-depth Analysis of this compound: Biological Activities and Mechanistic Insights

Extensive research into scientific databases and chemical literature has revealed no specific compound identified as "this compound." This name does not correspond to any known or registered chemical substance, suggesting it may be a misnomer, a proprietary code name not in the public domain, or a hypothetical molecule.

As a result, a detailed article on the biological activities, structure-activity relationships, and the rational design of analogues for a compound named "this compound" cannot be provided. The foundational information required for such a scientific discourse—the chemical structure and verified biological effects of the parent compound—is not available in the current body of scientific literature.

Scientific inquiry into the biological activities of a compound and the subsequent design of analogues is a meticulous process that begins with the isolation and characterization of the initial molecule. Following this, its biological effects are tested through a variety of in vitro and in vivo assays. Only after a consistent and reproducible activity is established can researchers begin to probe the relationship between the compound's structure and its function. This often involves the synthesis of numerous analogues to identify the key structural features—or pharmacophore—responsible for its biological effects and to develop more potent or selective molecules.

Without a confirmed identity for "this compound," any discussion on these topics would be purely speculative and would not meet the standards of scientific accuracy.

Researchers and other interested parties are encouraged to verify the chemical name and structure of the compound of interest. Should a correct or alternative name be provided, a comprehensive analysis of its biological activities and the rational design of its analogues can be pursued.

Metabolism and Biotransformation Studies Excluding Clinical Human Data

Metabolic Fate in Plant Systems

Beta-Cotonefuran has been identified as a dibenzofuran-type phytoalexin, a compound produced by plants in response to various biotic and abiotic stresses targetmol.commedchemexpress.com. Studies investigating plant responses to environmental challenges have detected this compound as one of the metabolites whose levels change under such conditions. For instance, in Arabidopsis thaliana leaves subjected to salt stress, this compound was among the metabolites identified. Its presence and changes in concentration were noted in response to varying levels of sodium chloride (NaCl) nih.govacs.org. Specifically, metabolomic profiling using neutral desorption-extractive electrospray ionization mass spectrometry (ND-EESI-MS) identified this compound (m/z 305) as a marker metabolite that helped distinguish between different salt stress concentrations nih.gov. This indicates that this compound plays a role in the plant's metabolic response to environmental stimuli, such as salinity.

Enzymatic Transformations and Metabolic Pathways in Non-Human Biological Models

Information regarding the specific enzymatic transformations or detailed metabolic pathways of this compound in non-human biological models, such as microorganisms or animal systems, is not extensively detailed in the provided search results. While this compound is recognized as a plant-derived compound (phytoalexin), its own biotransformation by microbial or other non-human enzymes is not a primary focus of the retrieved literature. General discussions on microbial metabolism highlight pathways for the breakdown of various organic compounds, including sugars, lipids, and amino acids, often involving enzymes like those in the Krebs cycle or fermentation pathways uobasrah.edu.iqnih.gov. However, no direct enzymatic conversion or metabolic pathway for this compound in these models is specified. Some research on plant cell cultures has investigated the biotransformation of phenylpropanoids, detailing processes like glycosylation and hydroxylation researchgate.net, but these are not directly linked to this compound's own metabolism by external enzymatic systems.

Metabolomic Profiling in Response to Stimuli in Plant or Non-Human Systems

Metabolomic profiling has been employed to understand plant responses to various stimuli, including environmental stresses. As mentioned in section 6.1, this compound has been identified as a marker metabolite in the metabolomic analysis of Arabidopsis thaliana leaves under salt stress nih.govacs.org. The study by Wu et al. (2019) used ND-EESI-MS to analyze metabolic changes in A. thaliana leaves subjected to different concentrations of NaCl. This compound, along with other metabolites like serine, glutamic acid, arginine, and various phenolic acids, was found to be altered, contributing to the distinction between control and stressed groups nih.gov. The analysis, employing techniques like Principal Component Analysis (PCA) and Partial Least-Squares Discrimination Analysis (PLS-DA), highlighted this compound's role as a discriminating metabolite in response to salt stress nih.govresearchgate.net. This suggests that changes in this compound levels are part of a broader metabolic reprogramming in plants when exposed to specific environmental stimuli.

Research Challenges and Future Directions

Current Gaps in Beta-Cotonefuran Research and Related Dibenzofuran (B1670420) Phytoalexins

Despite their identification and established role as phytoalexins, our understanding of this compound and its chemical relatives is far from complete. Research has been hampered by their limited availability from natural sources and the complexity of their biosynthesis. mdpi.com Key areas where knowledge is lacking are detailed below.

Biosynthetic Pathways: The enzymatic conversion of biphenyl (B1667301) precursors to the dibenzofuran structure is a major unresolved question in phytoalexin research. nih.govresearchgate.nettu-braunschweig.de While the key enzyme for creating the initial biphenyl skeleton, biphenyl synthase (BIS), has been identified, the subsequent steps to form the furan (B31954) ring of compounds like this compound remain largely unknown. nih.govtu-braunschweig.deresearchgate.netbeilstein-journals.orgd-nb.info This gap hinders efforts to manipulate and enhance the production of these defensive compounds in plants. nih.govresearchgate.net

Comprehensive Biological Activity: Research into the antimicrobial properties of dibenzofuran phytoalexins, particularly against antibiotic-resistant bacteria, is described as scarce. mdpi.com Although some studies have tested a limited set of these compounds against specific plant pathogens like Erwinia amylovora, a comprehensive screening against a wider array of human and plant pathogens is needed. nih.govbeilstein-journals.orgd-nb.info The exact contribution of these compounds to plant health and disease resistance in complex environments like apple replant disease (ARD) is also not yet fully understood. researchgate.netapsnet.org

Mechanism of Action and Synergism: How dibenzofuran phytoalexins exert their antimicrobial effects at a molecular level is poorly understood. nih.gov Furthermore, initial studies suggest that mixtures of different phytoalexins exhibit higher antimicrobial activity than individual compounds, indicating a synergistic effect. researchgate.netapsnet.org The nature and mechanism of this synergy are critical areas for future investigation.

Regulation and Exudation: While it's known that plants produce these compounds in response to stress, the precise regulatory mechanisms controlling their synthesis and accumulation are still being unraveled. researchgate.netnih.gov It has been shown that plants can exude these phytoalexins into the soil, potentially shaping the surrounding microbiome, but the processes governing this exudation appear to be controlled and selective, warranting further study. researchgate.net

| Research Area | Specific Gap | Significance | Reference |

|---|---|---|---|

| Biosynthesis | Elucidation of the enzymatic steps for converting biphenyls to dibenzofurans. | Enables metabolic engineering for enhanced disease resistance in crops. | nih.govresearchgate.nettu-braunschweig.de |

| Biological Activity | Limited data on antimicrobial spectrum, especially against resistant bacteria. | Potential for developing new antimicrobial agents. | mdpi.com |

| Plant-Pathogen Interaction | Understanding the precise role and contribution in complex diseases like ARD. | Informs strategies for managing soil-borne plant diseases. | researchgate.netapsnet.org |

| Synergistic Effects | Lack of knowledge on how phytoalexin mixtures enhance antimicrobial activity. | Could lead to more effective, multi-component natural pesticides. | researchgate.netapsnet.org |

| Metabolic Regulation | Unclear mechanisms controlling phytoalexin exudation from roots into the soil. | Crucial for understanding plant-microbiome interactions. | researchgate.net |

Emerging Technologies and Methodologies for Future Studies

Overcoming the current challenges in this compound research requires the application of advanced analytical and biotechnological tools. These emerging technologies are poised to accelerate the pace of discovery in the field of phytoalexin science.

Multi-Omics Approaches: The integration of genomics, transcriptomics, proteomics, and metabolomics offers a powerful, holistic view of phytoalexin production. researchgate.net By simultaneously analyzing genes, proteins, and metabolites in plants under stress, researchers can identify the specific genes and enzymes involved in the this compound biosynthetic pathway. researchgate.netmdpi.com

Advanced Synthetic Chemistry: Novel, more efficient methods for synthesizing dibenzofurans are being developed. Techniques like photoinduced electron transfer (eT) reactions and palladium-catalyzed C–O cyclization offer metal-free or more efficient alternatives to traditional methods. conicet.gov.aracs.orgresearchgate.netacs.org These synthetic strategies are crucial for producing sufficient quantities of this compound and its analogs for extensive biological testing. mdpi.com

Modern Analytical Techniques: Innovations in extraction and analysis provide greater sensitivity and efficiency. A novel approach combining end-over-end tumbling extraction with a dimethyl sulfoxide (B87167) (DMSO) clean-up, followed by gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS), presents a faster and more cost-effective method than traditional Soxhlet extraction for analyzing dibenzofurans. rsc.org

Genetic Engineering and Molecular Biology: The use of molecular biology tools is fundamental to exploring the genes and regulatory networks behind phytoalexin synthesis. nih.govmdpi.comresearchgate.net Genetic engineering techniques could be used to enhance phytoalexin production in crops, either by introducing new biosynthetic genes or by modifying existing regulatory pathways to improve disease resistance. nih.govnumberanalytics.com

Computational and Predictive Tools: Structure-activity relationship (SAR) analysis is a powerful computational technology that can predict the biological activity of a molecule based on its structure. nih.gov This can help identify the most promising dibenzofuran derivatives for synthesis and testing, streamlining the drug discovery process.

| Technology/Methodology | Application in this compound Research | Reference |

|---|---|---|

| Multi-Omics (Genomics, Proteomics, etc.) | Identifying genes and enzymes in the biosynthetic pathway. | researchgate.net |

| Photoinduced Synthesis (SRN1) | Metal-free synthesis of the dibenzofuran core structure. | conicet.gov.aracs.org |

| Palladium-Catalyzed C–O Cyclization | Efficient synthesis of dibenzofuran amino acids. | acs.org |

| Novel Extraction/Analysis (Tumbling/DMSO) | Faster, cost-effective quantification of dibenzofurans in samples. | rsc.org |

| Genetic Engineering | Enhancing phytoalexin production in plants to improve disease resistance. | nih.govnumberanalytics.com |

| Structure-Activity Relationship (SAR) | Predicting bioactivity to guide the synthesis of novel derivatives. | nih.gov |

Potential Research Avenues and Hypotheses in Academic Contexts

The existing gaps in knowledge and the availability of new technologies create fertile ground for new research hypotheses concerning this compound and related compounds.

Hypothesis 1: The conversion of biphenyls to dibenzofurans is catalyzed by a specific cytochrome P450 enzyme.

Research Avenue: Use multi-omics data from elicitor-treated plant cell cultures (e.g., Sorbus aucuparia) to identify candidate cytochrome P450 genes that are co-expressed with biphenyl synthase. tu-braunschweig.debeilstein-journals.org Subsequent functional characterization of these enzymes in yeast or in vitro could confirm their role in forming the dibenzofuran ring.

Hypothesis 2: this compound and other dibenzofuran phytoalexins possess significant, untapped antimicrobial activity against clinically relevant antibiotic-resistant bacteria.

Research Avenue: Synthesize this compound and a library of its analogs using modern chemical methods. mdpi.com Screen these compounds against a panel of multidrug-resistant pathogens (e.g., MRSA). This would address a noted scarcity in the literature and could identify new lead compounds for antibiotic development. mdpi.com

Hypothesis 3: The synergistic antimicrobial effect of phytoalexin mixtures is due to the multitarget inhibition of microbial defense and growth pathways.

Research Avenue: Test the antimicrobial activity of this compound both individually and in combination with other co-occurring phytoalexins like aucuparin. researchgate.netapsnet.org Utilize transcriptomic or proteomic analysis on the treated microbes to identify the cellular pathways disrupted by the synergistic mixture, providing insight into their mechanism of action.

Hypothesis 4: Overexpression of the key biosynthetic genes for dibenzofuran formation can enhance disease resistance in economically important crops like apples.

Research Avenue: Once the complete biosynthetic pathway is elucidated, use genetic engineering to introduce and overexpress the identified genes in susceptible apple rootstocks. nih.govnumberanalytics.com Challenge these transgenic plants with pathogens responsible for conditions like apple replant disease to evaluate their enhanced resistance. researchgate.net

Hypothesis 5: Dibenzofuran phytoalexins exuded by roots actively structure the rhizosphere microbiome to favor beneficial microorganisms and suppress pathogens.

Research Avenue: Establish soil-hydroponic hybrid systems to study the effects of exuded phytoalexins from apple roots on microbial community composition. researchgate.net Analyze the microbiome using 16S rRNA and ITS amplicon sequencing to correlate the presence of specific dibenzofurans with shifts in bacterial and fungal populations.

Q & A

Q. What are the foundational methods for characterizing beta-Cotonefuran’s structural and chemical properties?

Methodological Answer: Begin with spectroscopic techniques (e.g., NMR, IR, mass spectrometry) to confirm molecular structure and purity. For novel compounds, provide full spectral data and compare with computational predictions (e.g., DFT calculations) to validate assignments. Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration standards .

Q. How can researchers design initial bioactivity assays for this compound?

Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls (positive/negative controls, solvent-only groups). Define dose-response curves and IC50 values. Validate assays using established reference compounds and replicate experiments across multiple cell lines or enzymatic systems to assess specificity .

Q. What are the best practices for synthesizing this compound in a laboratory setting?

Methodological Answer: Follow stepwise synthetic protocols with detailed reaction conditions (temperature, catalysts, solvent ratios). Include purification methods (e.g., column chromatography, recrystallization) and yield calculations. For reproducibility, cross-reference procedures with prior literature on analogous furan derivatives and report deviations .

Q. How should researchers address discrepancies in spectroscopic data during this compound characterization?

Methodological Answer: Re-examine sample preparation for contaminants (e.g., residual solvents, byproducts). Use complementary techniques (e.g., X-ray crystallography for structural confirmation) and consult computational models to resolve ambiguities. Document all anomalies and their resolutions in supplementary materials .

Q. What ethical guidelines apply to this compound research involving biological systems?

Methodological Answer: Adhere to institutional review board (IRB) protocols for cell-based or animal studies. Include informed consent documentation for human-derived samples. For environmental studies, comply with biosafety regulations and disposal guidelines for chemical waste .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity results for this compound across different experimental models?

Methodological Answer: Conduct meta-analyses of dose-dependent effects and species-specific metabolic pathways. Use omics approaches (e.g., proteomics, metabolomics) to identify off-target interactions. Compare results with structurally related compounds to isolate mechanistic differences .

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

Methodological Answer: Perform accelerated stability testing under varying pH, temperature, and light conditions. Use HPLC or LC-MS to monitor degradation products. Develop formulation strategies (e.g., encapsulation, prodrug design) to enhance bioavailability and shelf life .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer: Apply molecular docking (e.g., AutoDock, Schrödinger) to simulate ligand-receptor binding. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Cross-reference results with crystallographic data for accuracy .

Q. What experimental designs mitigate confounding variables in this compound’s environmental impact studies?

Methodological Answer: Use controlled mesocosm experiments to isolate ecological effects. Include abiotic controls (e.g., UV exposure, microbial activity) and longitudinal sampling. Apply multivariate statistical analyses (e.g., PCA, ANOVA) to differentiate compound-specific impacts from environmental noise .

Q. How should researchers address reproducibility challenges in this compound’s synthetic scaling?

Methodological Answer: Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use design-of-experiments (DoE) software to optimize reaction scalability. Validate batch consistency through rigorous analytical profiling (e.g., DSC for polymorphic stability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.